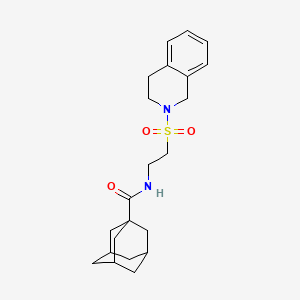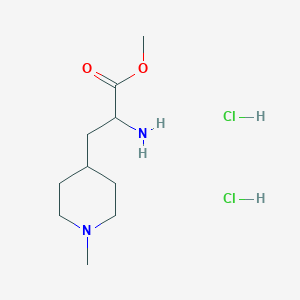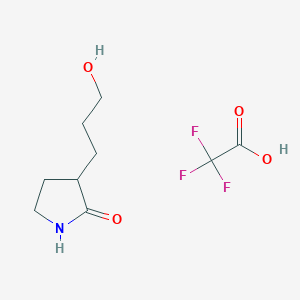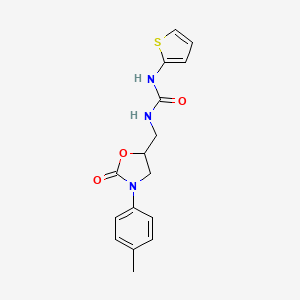![molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4](/img/structure/B3004957.png)
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiolane ring with a hydroxy group and a sulfone moiety, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation of the thiolane ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Sulfone Formation: The sulfone moiety is formed by further oxidation of the thiolane ring using strong oxidizing agents like sodium periodate or potassium permanganate.
Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, often using amines under basic conditions.
Acetic Acid Attachment: The final step involves the attachment of the acetic acid moiety, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Condensation Reagents: Aldehydes, ketones, acid chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
作用机制
The mechanism of action of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the sulfone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]butanoic acid: Contains a butanoic acid moiety.
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
The uniqueness of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiolane ring with a hydroxy and sulfone group provides a versatile platform for various chemical transformations and biological interactions, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCHIOQLIKAY-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide](/img/structure/B3004889.png)
![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B3004896.png)
